2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a methoxypropan-2-yl group and a carbonitrile group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxypropan-2-ylamine with a suitable nitrile compound in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The methoxypropan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypropan-2-yl)pyrrolidine
- 4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene
- 2-Methoxypropen
Uniqueness
Compared to similar compounds, 2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
2-(2-Methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article synthesizes existing research on its biological properties, including antibacterial, antifungal, antiviral, and anticancer activities. The findings are supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Chemical Formula : C₈H₉N₃O
- Molecular Weight : 163.17 g/mol
The compound features a methoxy group and a carbonitrile functional group, which are crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds in the oxazole family exhibit significant antibacterial properties. For instance, a study evaluated various oxazole derivatives against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed that this compound demonstrated notable inhibition zones against these pathogens.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Klebsiella pneumoniae | 12 |
These findings suggest that the compound could be a potential candidate for developing new antibacterial agents .
Antifungal Activity
In vitro studies have also assessed the antifungal activity of this compound against various fungi. The compound showed moderate activity against Candida albicans, with an IC₅₀ value of approximately 25 μg/mL, indicating its potential as an antifungal agent.
Antiviral Activity
The antiviral properties of this compound were investigated in relation to influenza virus strains. The compound inhibited viral replication in cell cultures with an IC₅₀ value of around 10 μM. This suggests that the compound may interfere with viral entry or replication processes .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. In one study, it was tested against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that:
Cell Line | IC₅₀ (μM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
These results demonstrate promising anticancer activity, warranting further investigation into its mechanisms of action .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- DNA Interaction : It has been suggested that the compound can intercalate with DNA, leading to disruption of replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxazole derivatives, including this compound. The study highlighted the structure–activity relationship (SAR) where modifications to the oxazole ring significantly influenced biological activity. Substituents such as methoxy and carbonitrile groups were found to enhance antibacterial and anticancer activities compared to unsubstituted analogs .
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,11-3)7-10-6(4-9)5-12-7/h5H,1-3H3 |
InChI Key |
QQZOFVPWLKBISK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CO1)C#N)OC |
Origin of Product |
United States |
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